Methyl 5-bromo-2-chloroisonicotinate
Overview
Description
Methyl 5-bromo-2-chloroisonicotinate is a valuable intermediate compound in organic synthesis. It is widely used in the pharmaceutical, agrochemical, and material science industries. The compound is also known by its other synonyms, such as Methyl 5-Bromo-2-Chloropyridine-4-Carboxylate, 5-Bromo-2-Chloro-4-(Methoxycarbonyl)pyridine, and 5-Bromo-2-Chloro-Isonicotinic Acid Methyl Ester .
Preparation Methods
Methyl 5-bromo-2-chloroisonicotinate is synthesized through a multi-step process that involves the reaction of various reagents. The most common method of synthesizing the compound involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride . The reaction between 5-bromo-2-chloropyridine-4-carboxylic acid and methanol yields methyl 5-bromo-2-chloropyridine-4-carboxylate. The compound is then reacted with thionyl chloride to yield this compound .
Chemical Reactions Analysis
Methyl 5-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include thionyl chloride, methanol, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-bromo-2-chloroisonicotinate is a versatile compound that finds applications in various fields:
Pharmaceuticals: It is used as an intermediate in the synthesis of several drugs, including antitumor agents, antituberculosis drugs, and antidepressants.
Agrochemicals: The compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides.
Material Science: It is used as a building block in the synthesis of various functional materials, such as liquid crystals, OLEDs, and polymers.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-chloroisonicotinate exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Methyl 5-bromo-2-chloroisonicotinate is unique due to its specific structure, which makes it a valuable intermediate in organic synthesis. Similar compounds include:
- Methyl 5-bromo-2-chloropyridine-4-carboxylate
- 5-Bromo-2-chloro-4-(Methoxycarbonyl)pyridine
- 5-Bromo-2-Chloro-Isonicotinic Acid Methyl Ester
These compounds share similar structures and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
methyl 5-bromo-2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVAWYBJGMOKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650316 | |
Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-28-2 | |
Record name | Methyl 5-bromo-2-chloro-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-chloroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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